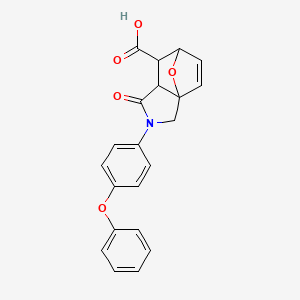

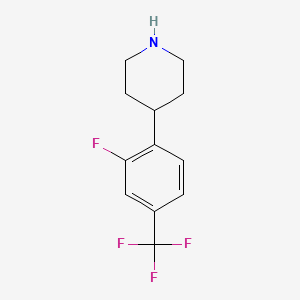

![molecular formula C36H54Si6 B3070695 Hexakis[(trimethylsilyl)ethynyl]benzene CAS No. 100516-62-9](/img/structure/B3070695.png)

Hexakis[(trimethylsilyl)ethynyl]benzene

概要

説明

Synthesis Analysis

HEB-TMS is a starting monomer for synthesizing Graphdiyne (GDY), an emerging carbon allotrope . The synthesis of GDY involves a cross-coupling reaction on the surface of copper foil . A deprotection-free method has also been developed to grow GDY on the surface of C3N4 by directly using HEB-TMS as the precursor .Molecular Structure Analysis

HEB-TMS owns the carbon–carbon triple bond (sp-) and the benzene ring (sp2-) structures, similar to GDY . This structure stimulates researchers to explore the properties of HEB-TMS .Chemical Reactions Analysis

The chemical reactions involving HEB-TMS are primarily related to its role as a starting monomer for synthesizing GDY . The synthesis process involves a cross-coupling reaction .Physical And Chemical Properties Analysis

HEB-TMS has a molecular weight of 655.33 . Its predicted density is 0.95±0.1 g/cm3 . The melting point is 224.7 °C and the boiling point is 583.7±50.0 °C (Predicted) .科学的研究の応用

Synthesis and Structural Studies

- Hexakis[(trimethylsilyl)ethynyl]benzene has been synthesized and studied for its molecular structure and properties. For instance, a study demonstrated the synthesis and structural analysis of various silyl-group-containing hexaalkylated benzenes, including this compound, providing insights into their molecular arrangements and hydrogen bonding interactions (Cho et al., 1997).

Nonlinear Vibrational Spectroscopy and Energy Transfer

- This compound has been utilized in nonlinear vibrational spectroscopy research. A study highlighted its role in monitoring ultrafast energy transfer in two-dimensional carbon materials, showcasing the potential of this compound in advanced spectroscopic applications (Wu et al., 2019).

Photochemical Applications

- Photochemical properties of derivatives of this compound have also been explored. Research on tetrakis(trimethylsilyl)-p-benzoquinone, obtained by oxidizing a derivative of this compound, revealed interesting photochemical rearrangements and the formation of ketene derivatives (Sakamoto et al., 2000).

作用機序

Target of Action

Hexakis[(trimethylsilyl)ethynyl]benzene, also known as HEB-TMS, is primarily used as a starting monomer for synthesizing Graphdiyne (GDY) . GDY is an emerging carbon allotrope consisting of sp- and sp2-hybrid carbon atoms .

Mode of Action

HEB-TMS owns the carbon–carbon triple bond (sp-) and the benzene ring (sp2-) structures, similar to GDY . These structures play a crucial role in the synthesis of GDY . The sp-hybrid carbon–carbon triple bond structure with strong d–π interaction has endowed GDY special nonlinear absorption (NLA) properties .

Biochemical Pathways

It’s known that heb-tms is used in the synthesis of gdy , which has been shown to have special NLA properties .

Result of Action

The primary result of the action of HEB-TMS is the successful synthesis of GDY . GDY has been shown to have excellent NLA characteristics in the visible light waveband . The excellent optical limiting properties of HEB-TMS provide the possibility of application in the protection of human eyes and precision optical component in visible light .

Action Environment

The action of HEB-TMS can be influenced by various environmental factors. For instance, the synthesis of GDY requires specific conditions . .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

trimethyl-[2-[2,3,4,5,6-pentakis(2-trimethylsilylethynyl)phenyl]ethynyl]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H54Si6/c1-37(2,3)25-19-31-32(20-26-38(4,5)6)34(22-28-40(10,11)12)36(24-30-42(16,17)18)35(23-29-41(13,14)15)33(31)21-27-39(7,8)9/h1-18H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTDQWBKXQKNIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=C(C(=C(C(=C1C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H54Si6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the C≡C stretching vibration in HEB-TMS particularly interesting for studying energy transfer processes?

A1: Unlike typical C≡C stretches, which exhibit weak infrared (IR) absorption, HEB-TMS displays an intensified C≡C stretching vibration in the IR spectrum []. This enhancement is attributed to the combined effects of π-π conjugation within the benzene ring and hyperconjugation arising from the terminal trimethylsilyl groups []. This enhanced IR absorption makes HEB-TMS a suitable candidate for monitoring ultrafast energy transfer processes in two-dimensional carbon materials like graphdiyne using nonlinear vibrational spectroscopy techniques like 2D IR spectroscopy [].

Q2: How does the structure of HEB-TMS contribute to its suitability as a saturable absorber in solid-state lasers?

A2: HEB-TMS, along with its derivative graphdiyne, exhibits notable nonlinear optical properties, enabling its use as a saturable absorber in passively Q-switched solid-state lasers []. While the exact mechanism requires further investigation, these materials' two-dimensional structure and electronic properties likely play a crucial role in their ability to modulate light intensity within the laser cavity and generate short laser pulses [].

Q3: How does HEB-TMS interact with metal atoms on surfaces, and what are the potential implications?

A4: Research shows that HEB-TMS deposited on metallic surfaces can interact with deposited metal atoms, leading to the formation of organometallic complexes []. For instance, on a silver surface (Ag(111)), HEB-TMS molecules, after interacting with cobalt atoms, assemble into chiral dinuclear organocobalt complexes []. This surface-guided synthesis and the resulting chiral structures offer potential applications in fields like enantioselective catalysis and molecular electronics [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B3070626.png)

![tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B3070646.png)

![2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol](/img/structure/B3070666.png)

methanone](/img/structure/B3070672.png)

![4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3070683.png)